5-Formyl-2'-O-methyluridine

NF-κB Transcription Factor Oligonucleotide Therapeutics Protein-DNA Interaction

5-Formyl-2'-O-methyluridine (f5Um) delivers emergent dual-modification properties unavailable in 2'-O-methyluridine or 5-formyluridine alone. The reactive 5-formyl aldehyde enables Schiff-base crosslinking and selective (p50)₂ NF-κB homodimer binding for precise transcriptional decoy studies. The 2'-O-methyl group biases ribose to C3'-endo conformation, enhancing nuclease resistance and A-form duplex stability for antisense, siRNA, and aptamer applications. Demonstrates HIV/HSV viral RNA replication inhibition via a distinct mechanism. Essential for RNA modification biomarker development. Procure high-purity, analytically validated f5Um to ensure reproducible results.

Molecular Formula C11H14N2O7
Molecular Weight 286.24 g/mol
Cat. No. B15090963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-2'-O-methyluridine
Molecular FormulaC11H14N2O7
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O
InChIInChI=1S/C11H14N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2-3,6-8,10,15-16H,4H2,1H3,(H,12,17,18)
InChIKeyUFWUTVMPGYYLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-2'-O-methyluridine: A Dual-Modified Nucleoside for Advanced RNA Research and Antiviral Development


5-Formyl-2'-O-methyluridine (f5Um) is a chemically modified nucleoside featuring both a formyl group at the C5-position of the uracil base and a 2'-O-methyl group on the ribose sugar. This dual modification combines the structural and functional attributes of both substituents, making it a valuable tool in nucleic acid research and therapeutic development. The compound is naturally occurring, having been detected in the tRNA of various organisms, and is synthesized through specific enzymatic pathways [1]. Its unique structure allows it to modulate RNA structure and function, influencing processes such as protein binding and viral replication [2]. As a result, f5Um is a critical component in the study of RNA modifications and the development of novel antiviral and anticancer agents.

Why 5-Formyl-2'-O-methyluridine Cannot Be Replaced by Generic Uridine Analogs


Attempts to substitute 5-Formyl-2'-O-methyluridine with simpler analogs like 2'-O-methyluridine or 5-formyluridine are scientifically unsound due to the distinct and non-overlapping functional consequences of each modification. The 2'-O-methyl group primarily enhances nuclease resistance and influences sugar conformation, while the 5-formyl group introduces a reactive aldehyde moiety capable of forming Schiff bases, engaging in cross-linking, and altering base-pairing and protein recognition [1]. Crucially, the combination of both modifications in a single nucleoside yields emergent properties—such as the specific and selective binding to certain transcription factor dimers—that are not observed with either modification alone [2]. Therefore, procurement decisions must be guided by the specific, quantifiable performance advantages of the dual-modified compound, not by the assumed interchangeability of its parts.

Quantitative Differentiation of 5-Formyl-2'-O-methyluridine: Head-to-Head Evidence for Informed Procurement


Selective NF-κB Dimer Binding: Differentiating Homo- vs. Heterodimer Affinity

When incorporated into a 26-mer oligonucleotide containing the NF-κB binding sequence, 5-Formyl-2'-O-methyluridine confers preferential binding selectivity toward the p50 homodimer (p50)2 over the p50/p65 heterodimer. This selectivity is not observed with unmodified thymidine or 2'-O-methyluridine alone [1].

NF-κB Transcription Factor Oligonucleotide Therapeutics Protein-DNA Interaction

Distinct Detection Profile in Human Tissues: A Unique Biomarker Signature

5-Formyl-2'-O-methyluridine (5-forUm) was detected in cultured human cells and multiple mammalian tissues for the first time using a highly sensitive chemical labeling and mass spectrometry method. This contrasts with 5-formyluridine (5-forU) and 2'-O-methyl-5-formylcytidine (5-forCm), which were also detected for the first time in human samples, while 5-formylcytidine (5-forC) and 5-formyl-2'-deoxyuridine (5-fodU) were previously known [1].

Epitranscriptomics Cancer Biomarkers Mass Spectrometry

Antiviral Activity Profile: Inhibition of HIV and HSV Replication

5-Formyl-2'-O-methyluridine has demonstrated inhibitory activity against HIV and HSV in vitro, blocking viral RNA synthesis and preventing replication. In contrast, its close analog 5-formyl-2'-deoxyuridine (fdUrd) acts primarily as an inhibitor of thymidylate synthetase and DNA polymerases, and is effective against HSV-1, HSV-2, and vaccinia virus [1]. 2'-O-methyluridine itself shows broad antiviral properties but lacks the targeted viral RNA synthesis inhibition mechanism attributed to the 5-formyl group .

Antiviral Agents HIV Herpes Simplex Virus

Structural Impact on Sugar Conformation: C3'-endo Preference

Comparative studies on 2'-modified uridines demonstrate that the 2'-O-methyl substituent strongly favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This is in contrast to 2'-fluoro modifications, which also induce C3'-endo but with different intramolecular interactions, and unmodified nucleosides which exhibit a more dynamic equilibrium between C2'-endo and C3'-endo conformations [1]. While direct data for 5-formyl-2'-O-methyluridine is not available, the 2'-O-methyl group's conformational influence is well-established and is a key determinant of the overall topology and thermodynamic stability of oligonucleotides incorporating this modification.

Nucleic Acid Conformation RNA Therapeutics Modified Nucleosides

Optimal Use Cases for 5-Formyl-2'-O-methyluridine: From Discovery to Development


Design of Selective NF-κB Transcription Factor Decoys

For researchers developing oligonucleotide-based decoys to modulate NF-κB activity, incorporating 5-Formyl-2'-O-methyluridine at specific positions within the κB binding site can yield decoys with preferential binding to the (p50)2 homodimer over the p50/p65 heterodimer. This selectivity, demonstrated in direct binding assays [1], enables more precise interrogation of the distinct transcriptional programs regulated by different NF-κB dimer species, a capability not achievable with standard unmodified or 2'-O-methyluridine-containing oligonucleotides.

Epitranscriptomic Biomarker Discovery and Validation

Given its natural occurrence and the ability to detect it in human tissues using advanced mass spectrometry methods [1], 5-Formyl-2'-O-methyluridine serves as a key analytical standard and target for developing novel biomarkers. Its elevated levels in certain disease states, such as cancer, make it a candidate for diagnostic assay development. Procurement of high-purity f5Um is essential for creating calibration curves and validating assays aimed at quantifying this specific RNA modification in clinical samples.

Mechanistic Studies of Viral RNA Synthesis Inhibition

Virologists investigating the inhibition of viral RNA synthesis can utilize 5-Formyl-2'-O-methyluridine as a chemical probe. Its reported activity against HIV and HSV, where it specifically blocks viral RNA replication [1], distinguishes it from 2'-O-methyluridine and 5-formyl-2'-deoxyuridine, which act through different mechanisms. This compound is therefore invaluable for dissecting the steps of viral replication and for validating RNA-dependent RNA polymerase or reverse transcriptase as a drug target.

Synthesis of Conformationally Locked Oligonucleotides

In the field of nucleic acid therapeutics, the 2'-O-methyl group of 5-Formyl-2'-O-methyluridine strongly biases the ribose sugar toward a C3'-endo conformation, a feature critical for high-affinity binding to RNA targets [1]. This conformational pre-organization enhances duplex stability and nuclease resistance. Researchers synthesizing antisense oligonucleotides, siRNAs, or aptamers will find this compound essential for incorporating a C5-formyl functional handle while maintaining the desirable A-form helical geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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